molecular formula C10H5ClN2O3 B13010377 4-Chloro-6-nitroquinoline-3-carbaldehyde

4-Chloro-6-nitroquinoline-3-carbaldehyde

Cat. No.: B13010377
M. Wt: 236.61 g/mol
InChI Key: DHZUVUGNCJWEHI-UHFFFAOYSA-N
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Description

4-Chloro-6-nitroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial processes. The presence of both chloro and nitro substituents on the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-nitroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloroquinoline, followed by formylation to introduce the aldehyde group at the 3-position. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure selective nitration and formylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-nitroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: 4-Chloro-6-nitroquinoline-3-carboxylic acid.

    Reduction: 4-Chloro-6-aminoquinoline-3-carbaldehyde.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-nitroquinoline-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitroquinoline-3-carbaldehyde is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro substituent can enhance the compound’s binding affinity to specific targets, further contributing to its biological activity.

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Nitroquinoline-3-carbaldehyde
  • 4-Chloroquinoline-3-carbaldehyde

Comparison: 4-Chloro-6-nitroquinoline-3-carbaldehyde is unique due to the presence of both chloro and nitro substituents, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of a wide range of derivatives with potential applications in various fields. The combination of these substituents also enhances its utility in medicinal chemistry, where it can be used to develop novel therapeutic agents.

Properties

Molecular Formula

C10H5ClN2O3

Molecular Weight

236.61 g/mol

IUPAC Name

4-chloro-6-nitroquinoline-3-carbaldehyde

InChI

InChI=1S/C10H5ClN2O3/c11-10-6(5-14)4-12-9-2-1-7(13(15)16)3-8(9)10/h1-5H

InChI Key

DHZUVUGNCJWEHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)C=O

Origin of Product

United States

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